A Comprehensive Technical Guide to 4-Fluoro-7-Nitro-1H-Indole: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4-Fluoro-7-Nitro-1H-Indole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-7-nitro-1H-indole is a halogenated, nitrated indole derivative that has garnered interest within the medicinal chemistry and drug discovery sectors. The indole scaffold is a well-established privileged structure in numerous biologically active compounds and approved pharmaceuticals. The strategic incorporation of a fluorine atom and a nitro group can significantly modulate the physicochemical and pharmacological properties of the parent indole ring, making 4-fluoro-7-nitro-1H-indole a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of its synthesis, chemical properties, spectral data, potential applications, and a list of current suppliers.
Chemical Identity and Suppliers
CAS Number: 1167056-95-2
Molecular Formula: C₈H₅FN₂O₂
Molecular Weight: 180.14 g/mol
IUPAC Name: 4-fluoro-7-nitro-1H-indole
Key Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from related compounds |
Commercial Availability
4-Fluoro-7-nitro-1H-indole is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. When sourcing this compound, it is crucial to verify the purity and analytical data provided by the supplier.
Table of Known Suppliers:
| Supplier | Product Number | Purity | Availability |
| BLD Pharm | BD119849 | ≥95% | In stock |
| AiFChem | A935506 | ≥95% | In stock |
| ChemScene | CS-0131033 | >98% | In stock |
| Fisher Scientific | (via ChemScene) | >98% | In stock |
Synthesis and Mechanistic Insights
While a specific, detailed protocol for the synthesis of 4-fluoro-7-nitro-1H-indole is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the modification of the indole scaffold. The most logical approach involves the nitration of a suitable 4-fluoroindole precursor.
Proposed Synthetic Pathway: Nitration of 4-Fluoroindole
The synthesis of 4-fluoro-7-nitro-1H-indole can be achieved through the electrophilic nitration of 4-fluoroindole. The indole ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The position of nitration is directed by the existing substituents.
Caption: Proposed synthesis of 4-fluoro-7-nitro-1H-indole via electrophilic nitration of 4-fluoroindole.
Causality Behind Experimental Choices:
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Starting Material: 4-Fluoroindole is a commercially available and logical precursor. The fluorine atom at the 4-position deactivates the benzene ring slightly towards electrophilic attack, but the pyrrole ring remains highly reactive.
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Reaction Type: Electrophilic nitration is a standard and well-understood method for introducing a nitro group onto an aromatic ring.
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Regioselectivity: The nitration of indoles can occur at various positions. The electron-donating nature of the nitrogen atom in the pyrrole ring typically directs electrophiles to the 3-position. However, if the 3-position is blocked or sterically hindered, substitution can occur on the benzene ring, often at the 5- or 7-positions. In the case of 4-fluoroindole, the 7-position is sterically accessible and electronically favorable for nitration. The use of a protecting group on the indole nitrogen (e.g., acetyl or tosyl) can further influence the regioselectivity of the nitration.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline based on standard nitration procedures for indoles and should be optimized for safety and yield.
Materials:
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4-Fluoroindole
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Dichloromethane (CH₂Cl₂)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ice Bath
Procedure:
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Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
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Dissolution of Starting Material: In a separate flask, dissolve 4-fluoroindole in a suitable solvent such as dichloromethane. Cool this solution in an ice bath.
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Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-fluoroindole while maintaining the reaction temperature below 5 °C.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.
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Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Ensure the pH is neutral or slightly basic.
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Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-fluoro-7-nitro-1H-indole.
Self-Validating System: The purity and identity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Reactivity and Spectral Properties
The reactivity of 4-fluoro-7-nitro-1H-indole is dictated by the interplay of the electron-rich indole nucleus and the electron-withdrawing fluorine and nitro substituents.
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Pyrrole Ring: The N-H proton is acidic and can be deprotonated with a suitable base. The 2- and 3-positions of the pyrrole ring are susceptible to electrophilic attack, although the overall reactivity is diminished by the electron-withdrawing groups on the benzene ring.
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Benzene Ring: The nitro group is a strong deactivating group, making the benzene ring less susceptible to further electrophilic substitution. However, it activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.
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Nitro Group: The nitro group can be reduced to an amino group, providing a handle for further functionalization and the synthesis of a diverse range of derivatives.
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Fluorine Atom: The fluorine atom can influence the acidity of the N-H proton and can participate in specific interactions with biological targets.
Predicted Spectral Data
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¹H NMR: The proton spectrum would be expected to show distinct signals for the protons on the indole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and nitro groups. A downfield shift for the protons on the benzene ring is anticipated compared to unsubstituted indole.
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¹³C NMR: The carbon spectrum would reveal the eight distinct carbon environments in the molecule. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF). The carbon attached to the nitro group would also show a distinct chemical shift.
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IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretches, C=C stretches of the aromatic rings, and strong asymmetric and symmetric stretches for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively). The C-F stretch would also be present, typically in the 1000-1100 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 180.14, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments of the indole ring.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a fluorinated and nitrated indole scaffold makes 4-fluoro-7-nitro-1H-indole a promising starting point for the design of novel bioactive molecules.
Rationale for its Utility
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Fluorine's Role: The introduction of fluorine into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can lead to better cell membrane permeability and bioavailability.
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Nitro Group as a Pharmacophore and Synthetic Handle: The nitro group is a known pharmacophore in some drug classes and can also serve as a versatile synthetic handle. It can be reduced to an amine, which can then be further derivatized to introduce a wide range of functional groups.
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Indole Core: The indole nucleus is a key structural motif in many biologically active compounds, including anticancer agents, antivirals, and kinase inhibitors.
Caption: Potential applications of 4-fluoro-7-nitro-1H-indole in drug discovery.
Potential Therapeutic Targets
Based on the known activities of related compounds, derivatives of 4-fluoro-7-nitro-1H-indole could be investigated for a variety of therapeutic applications, including:
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Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The substituents on 4-fluoro-7-nitro-1H-indole could be modified to target specific kinases involved in cancer and inflammatory diseases.
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Anticancer Agents: Nitroaromatic compounds have been explored as hypoxia-activated prodrugs in cancer therapy. The nitro group can be selectively reduced in the hypoxic environment of tumors to generate cytotoxic species.
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Antiviral and Antimicrobial Agents: Indole derivatives have shown a broad spectrum of antimicrobial and antiviral activities.
Safety and Handling
As with any chemical compound, 4-fluoro-7-nitro-1H-indole should be handled with appropriate safety precautions in a well-ventilated laboratory environment. A comprehensive Safety Data Sheet (SDS) should be consulted before use. Based on the GHS information for the related compound 4-fluoroindole, the following hazards may be anticipated:
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Personal Protective Equipment (PPE):
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Safety glasses or goggles
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Chemical-resistant gloves
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Laboratory coat
Conclusion
4-Fluoro-7-nitro-1H-indole represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique substitution pattern offers opportunities to fine-tune the pharmacological properties of new chemical entities. While detailed synthetic and biological data for this specific compound are still emerging, the foundational knowledge of indole chemistry and the well-established roles of fluorine and nitro groups in drug design provide a strong rationale for its exploration in the development of novel therapeutics.
References
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PubChem. 4-Fluoroindole. [Link]
- Google Patents.
